molecular formula C8H5IN2 B13343835 4-Iodo-1,6-naphthyridine

4-Iodo-1,6-naphthyridine

Cat. No.: B13343835
M. Wt: 256.04 g/mol
InChI Key: NHUOVSNJHQJIGL-UHFFFAOYSA-N
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Description

4-Iodo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are nitrogen-containing heterocycles that are structurally similar to naphthalene but with nitrogen atoms replacing some of the carbon atoms in the ring system. The presence of iodine at the 4-position of the 1,6-naphthyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1,6-naphthyridine typically involves halogenation reactions. One common method is the iodination of 1,6-naphthyridine using iodine and an oxidizing agent such as potassium iodate (KIO3) or sodium hypochlorite (NaOCl). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the substitution of the hydrogen atom at the 4-position with an iodine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in pharmaceuticals and materials science .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,6-naphthyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 4-Iodo-1,6-naphthyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

4-iodo-1,6-naphthyridine

InChI

InChI=1S/C8H5IN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H

InChI Key

NHUOVSNJHQJIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=CN=CC2=C1I

Origin of Product

United States

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